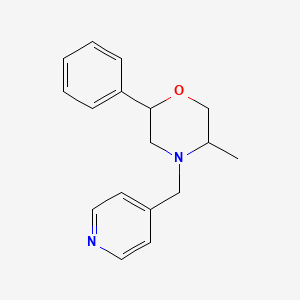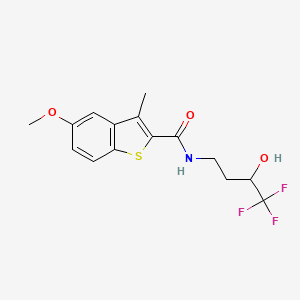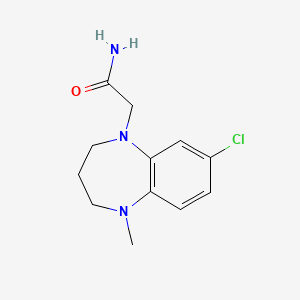![molecular formula C15H21NO3 B7592557 (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone, also known as DM3, is a chemical compound that has been studied for its potential use in cancer treatment. DM3 is a member of the maytansinoid family of compounds, which are naturally occurring compounds found in the bark and leaves of the Maytenus ovatus and Maytenus serrata trees. These compounds have been found to have potent anticancer activity, making them attractive candidates for drug development.
Mechanism of Action
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone works by binding to microtubules, which are essential components of the cell cytoskeleton. By binding to microtubules, this compound disrupts their assembly and causes the cells to undergo cell cycle arrest and apoptosis. This mechanism of action is similar to that of other microtubule-targeting drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
This compound has been found to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. This compound has also been found to have a low toxicity profile, making it an attractive candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is its potent anticancer activity. It has been found to be effective in killing cancer cells in vitro and in vivo, with a mechanism of action that is similar to other microtubule-targeting drugs. However, this compound is a complex molecule that requires specialized equipment and expertise to synthesize. It is also relatively unstable and requires careful handling and storage.
Future Directions
There are several future directions for the study of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the optimization of this compound as a drug candidate, including the development of more stable analogs and the identification of biomarkers that can predict response to treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a cancer treatment.
Synthesis Methods
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone can be synthesized through a multi-step process involving the coupling of maytansine with a morpholine derivative. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been studied extensively for its potential use in cancer treatment. It has been found to be highly effective in killing cancer cells in vitro and in vivo, with a mechanism of action that involves the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis. This compound has shown promise in preclinical studies as a treatment for a variety of cancers, including breast, lung, and ovarian cancer.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-5-13(8-12(11)2)15(17)16-6-7-19-14(9-16)10-18-3/h4-5,8,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYKHPNFIGEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)

![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)



![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)